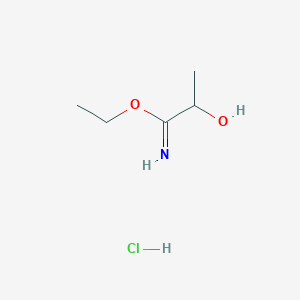
メチル(2-エチル-1,3-ベンゾオキサゾール-5-イル)アセテート
説明
Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methyl ester group attached to the benzoxazole ring, making it a versatile molecule in various chemical and biological applications.
科学的研究の応用
Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate has diverse applications in scientific research:
作用機序
- The primary targets of Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate are not explicitly mentioned in the literature I found. However, benzoxazole derivatives, in general, have been studied for their pharmacological activities, including antibacterial, antifungal, and anticancer effects .
- Since the exact targets are not specified, we can’t provide a detailed mechanism. However, benzoxazole derivatives often exert their effects by modulating enzymatic activity or interfering with cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, benzoxazole derivatives, including Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate, have shown antimicrobial activity against a range of bacterial and fungal strains . This interaction is primarily due to the compound’s ability to inhibit the growth of these microorganisms by interfering with their metabolic processes.
Cellular Effects
The effects of Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate on cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells . This is achieved through the modulation of cell signaling pathways that regulate cell growth and survival. Additionally, Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate has been shown to affect the expression of genes involved in these pathways, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of action of Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects . Additionally, Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate can have sustained effects on cellular processes, including prolonged inhibition of microbial growth and continued modulation of gene expression.
Dosage Effects in Animal Models
The effects of Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, toxic effects have been observed, including damage to liver and kidney tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been found to inhibit enzymes involved in the synthesis of bacterial cell walls, thereby disrupting bacterial metabolism . Additionally, Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate can affect the levels of metabolites involved in cell signaling and energy production.
Transport and Distribution
The transport and distribution of Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . This localization is facilitated by interactions with transport proteins that guide the compound to its target sites within the cell.
Subcellular Localization
The subcellular localization of Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. This subcellular localization is essential for the compound’s ability to exert its biological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by esterification. One common method includes:
Condensation Reaction: 2-aminophenol reacts with an aldehyde (such as 2-ethylbenzaldehyde) in the presence of a catalyst like titanium tetraisopropoxide (TTIP) and an oxidizing agent such as hydrogen peroxide (H₂O₂) in ethanol at 50°C.
Esterification: The resulting benzoxazole derivative is then esterified using methanol and a suitable acid catalyst to form methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts like mesoporous titania-alumina mixed oxide (MTAMO) can be employed to improve efficiency .
Types of Reactions:
Oxidation: Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced benzoxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, especially at the 5-position, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Reduced benzoxazole derivatives.
Substitution: Alkyl-substituted benzoxazole derivatives.
類似化合物との比較
- Methyl (1,3-benzoxazol-5-yl)acetate
- Ethyl (2-ethyl-1,3-benzoxazol-5-yl)acetate
- Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate
Comparison:
- Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate is unique due to its specific ethyl substitution at the 2-position, which can influence its biological activity and chemical reactivity compared to other benzoxazole derivatives .
- Methyl (1,3-benzoxazol-5-yl)acetate lacks the ethyl group, potentially altering its pharmacological profile.
- Ethyl (2-ethyl-1,3-benzoxazol-5-yl)acetate has a similar structure but with an ethyl ester group, which may affect its solubility and reactivity.
特性
IUPAC Name |
methyl 2-(2-ethyl-1,3-benzoxazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-11-13-9-6-8(7-12(14)15-2)4-5-10(9)16-11/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLOLVTUOBBAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1405435.png)
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405436.png)
![1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1405437.png)






![(2,5-dioxopyrrolidin-1-yl) 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B1405450.png)
![Ethyl (8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)acetate hydrochloride](/img/structure/B1405452.png)
